What is the exact chemical structure of Octahydroimidazolidino[1,5-a]pyridin-3-one
What is the exact chemical structure of Octahydroimidazolidino[1,5-a]pyridin-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Octahydroimidazolidino[1,5-a]pyridin-3-one, a saturated heterocyclic compound. Drawing from established principles of organic chemistry and spectroscopy, this document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel chemical entities for drug discovery.
Core Chemical Identity
Octahydroimidazolidino[1,5-a]pyridin-3-one is a bicyclic compound featuring a fused imidazolidinone and piperidine ring system. The systematic fusion of these two saturated heterocyclic moieties results in a compact and rigid molecular framework.
| Identifier | Value | Source |
| IUPAC Name | Octahydroimidazo[1,5-a]pyridin-3-one | N/A |
| CAS Number | 76561-92-7 | [1] |
| Molecular Formula | C₇H₁₂N₂O | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| SMILES | O=C1NCC2CCCCN12 | [1] |
The core structure of Octahydroimidazolidino[1,5-a]pyridin-3-one is depicted below:
Caption: Chemical structure of Octahydroimidazolidino[1,5-a]pyridin-3-one.
Stereochemistry and Conformational Analysis
The structure of Octahydroimidazolidino[1,5-a]pyridin-3-one possesses two chiral centers at the bridgehead carbon and the carbon atom at the junction of the two rings. This gives rise to the possibility of multiple stereoisomers. The relative stereochemistry of these centers will significantly influence the overall three-dimensional shape and, consequently, the biological activity of the molecule.
Due to the fused ring system, the molecule is expected to adopt a rigid conformation. The piperidine ring will likely exist in a chair conformation to minimize steric strain. The fusion with the imidazolidinone ring will further lock the overall structure. Understanding the preferred conformation is crucial for predicting its interaction with biological targets. Computational modeling and advanced NMR techniques, such as NOESY, would be invaluable in elucidating the precise three-dimensional arrangement of the atoms.
Synthesis and Characterization
Caption: A plausible retrosynthetic pathway for Octahydroimidazolidino[1,5-a]pyridin-3-one.
Hypothetical Synthetic Protocol
The following is a generalized, hypothetical protocol for the synthesis of Octahydroimidazolidino[1,5-a]pyridin-3-one. This should be adapted and optimized based on experimental findings.
Step 1: Reductive Amination
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To a solution of 2-(aminomethyl)piperidine (1.0 eq) in a suitable solvent (e.g., methanol), add a glyoxylic acid derivative (e.g., ethyl glyoxylate, 1.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-piperidylmethyl)glycine ester.
Step 2: Intramolecular Amidation (Cyclization)
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Dissolve the crude ester from Step 1 in a high-boiling point solvent (e.g., toluene or xylene).
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Add a catalytic amount of a suitable base (e.g., sodium methoxide) or acid (e.g., p-toluenesulfonic acid).
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Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired Octahydroimidazolidino[1,5-a]pyridin-3-one.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the saturated ring system. Key expected signals include:
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Piperidine Ring Protons: A series of multiplets in the upfield region (approximately 1.2-3.5 ppm).
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Imidazolidinone Ring Protons: Signals for the methylene group adjacent to the amide nitrogen and the methine proton at the ring junction.
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NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide valuable information about the carbon framework. Expected key signals include:
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Carbonyl Carbon: A downfield signal around 170-175 ppm.
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Piperidine and Imidazolidinone Carbons: Signals in the aliphatic region (approximately 20-60 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorption bands:
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N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.
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C-H Stretch (aliphatic): Sharp bands just below 3000 cm⁻¹.
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C=O Stretch (amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.
Mass Spectrometry (Predicted)
High-resolution mass spectrometry should confirm the molecular formula (C₇H₁₂N₂O) with a high degree of accuracy. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of CO.
Potential Applications in Drug Development
The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While there is no specific reported biological activity for Octahydroimidazolidino[1,5-a]pyridin-3-one, its structural features suggest potential for exploration in several therapeutic areas.
The rigid, three-dimensional nature of the molecule could allow for specific and high-affinity interactions with protein binding sites. The presence of nitrogen atoms provides opportunities for hydrogen bonding, and the overall lipophilicity can be tuned through substitution.
Areas for Investigation
Based on the activities of related imidazo[1,5-a]pyridine derivatives, potential areas of investigation for Octahydroimidazolidino[1,5-a]pyridin-3-one and its analogs could include:
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Central Nervous System (CNS) Disorders: Many imidazopyridine derivatives interact with CNS targets.
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Oncology: Some compounds containing this scaffold have shown anticancer properties.[2][3]
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Infectious Diseases: The heterocyclic nature of the molecule makes it a candidate for antimicrobial or antiviral drug discovery.
Caption: Potential avenues for drug discovery based on the core scaffold.
Future Directions
The lack of extensive published data on Octahydroimidazolidino[1,5-a]pyridin-3-one presents a significant opportunity for original research. Key future work should focus on:
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Development of a robust and scalable synthetic route.
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Complete spectroscopic characterization of the synthesized compound and its stereoisomers.
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Computational studies to understand its conformational preferences and electronic properties.
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Screening for biological activity against a diverse panel of therapeutic targets.
This foundational work will be essential to unlock the full potential of this intriguing heterocyclic scaffold in the field of drug discovery and development.
References
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Molport. octahydroimidazo[1,5-a]pyridin-3-one. Molport-016-634-750. [Link]
- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
- An-Najah Staff. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
